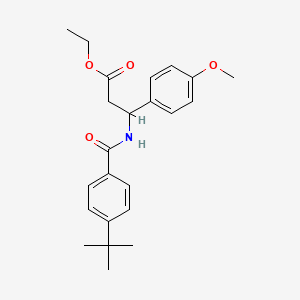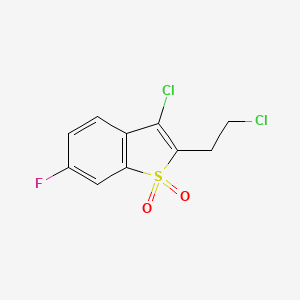![molecular formula C22H19NS B11511516 2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine](/img/structure/B11511516.png)
2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine is an organic compound with the molecular formula C22H19NS. It belongs to the class of indolizines, which are heterocyclic compounds containing a fused pyrrole and pyridine ring. This compound is notable for its unique structure, which includes a phenylsulfanyl group attached to an ethyl chain, further connected to the indolizine core .
Preparation Methods
The synthesis of indolizines, including 2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine, can be achieved through various methods. Traditional synthetic routes involve classical methodologies such as the Scholtz or Chichibabin reactions . These methods typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions. Recent advancements have introduced transition metal-catalyzed reactions and oxidative coupling approaches, which offer more efficient and selective pathways .
Chemical Reactions Analysis
2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylsulfanyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indolizine derivatives.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and dyes
Mechanism of Action
The mechanism of action of 2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine involves its interaction with specific molecular targets. The phenylsulfanyl group plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine include other indolizine derivatives with different substituents. For example:
2-Phenyl-6-(2-p-tolylsulfanyl-ethyl)-indolizine: Similar structure but with a p-tolylsulfanyl group.
Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}sulfanyl)acetate: Contains a pyrimidinyl group instead of the indolizine core.
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C22H19NS |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-phenyl-6-(2-phenylsulfanylethyl)indolizine |
InChI |
InChI=1S/C22H19NS/c1-3-7-19(8-4-1)20-15-21-12-11-18(16-23(21)17-20)13-14-24-22-9-5-2-6-10-22/h1-12,15-17H,13-14H2 |
InChI Key |
OZNPKEPPWJFSQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=C2)CCSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4Z)-3-Methyl-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B11511439.png)
![5-(4-bromophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11511444.png)
![[3-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]acetic acid](/img/structure/B11511449.png)
![{4-(Methoxymethyl)-6-methyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]thieno[2,3-b]pyridin-2-yl}(morpholin-4-yl)methanone](/img/structure/B11511455.png)
![{7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(thiomorpholin-4-yl)methanone](/img/structure/B11511456.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11511460.png)

![Ethyl 4-(3-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11511468.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B11511471.png)

![7-[(3-hydroxypropyl)amino]-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11511490.png)
![(5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11511502.png)
![1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11511508.png)

